![molecular formula C9H13BFNO2 B591611 (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid CAS No. 1704063-96-6](/img/structure/B591611.png)
(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid
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Overview
Description
((3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid), also known as 3DMAFPA, is a boronic acid derivative that is used in organic synthesis, and has been studied for its potential applications in the fields of medicine and biology. This compound has a unique structure, combining an aromatic ring, a boronic acid group, and a dimethylamino group, which is why it has been studied for its potential applications.
Scientific Research Applications
Medical Diagnostics and Treatment
Boronic acid derivatives, such as BODIPY, have been extensively used in medical diagnostics and treatment. They are known for their high fluorescent intensity and low toxicity, making them suitable for bioimaging and labeling biomolecules like proteins, hormones, and DNA. The structural diversity and functionalization capabilities of BODIPY compounds enable their use in designing drug micro- and nanocarriers to enhance therapeutic efficacy in cancer treatment. Their application extends to real-time imaging of drug carriers in vitro and in vivo, demonstrating their potential in medical diagnostics and antimicrobial activity (Marfin et al., 2017).
Drug Discovery and Development
Boronic acid compounds have been pivotal in drug discovery, given their unique properties that potentially enhance the potency and pharmacokinetics of drugs. Five boronic acid drugs have been approved by the FDA and Health Canada, with several others in clinical trials. These compounds have shown efficacy against a broad spectrum of diseases, including infectious and inflammatory conditions, highlighting their importance in medicinal chemistry (Plescia & Moitessier, 2020).
Environmental Science and Engineering
In the field of environmental science, boronic acids play a critical role in water purification technologies. Specifically, they have been used in seawater desalination applications to remove boron, a contaminant in drinking water. Reverse osmosis (RO) membranes, enhanced by boronic acid compounds, effectively reduce boron levels, showcasing their utility in environmental remediation (Tu et al., 2010).
Materials Science
Boronic acids have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and biosensors. The tunability of BODIPY-based materials for OLEDs ranges from green to near-infrared emissions, contributing to advancements in organic electronics. Additionally, boronic acid-based sensors for glucose and other analytes highlight the versatility of these compounds in creating responsive materials for biomedical applications (Squeo & Pasini, 2020).
Mechanism of Action
Target of Action
The primary target of (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound’s role in this pathway contributes to the synthesis of a wide range of organic compounds .
Pharmacokinetics
Boronic esters, in general, are known to be sensitive to hydrolysis under mild acidic or basic conditions . They are also susceptible to proteodeboronation, oxidation, and nucleophilic attack . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of a variety of organic compounds . The compound’s action can also lead to the formation of cyclic boronic esters , which have applications in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of ethers can catalyze the reaction . Additionally, the compound’s sensitivity to hydrolysis under mild acidic or basic conditions suggests that pH levels in the environment could influence its action, efficacy, and stability. The cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, could be mitigated by recovering and recycling this reagent .
properties
IUPAC Name |
[3-[(dimethylamino)methyl]-4-fluorophenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-5-8(10(13)14)3-4-9(7)11/h3-5,13-14H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOELLJCGVGGUBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202172 |
Source
|
Record name | B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1704063-96-6 |
Source
|
Record name | B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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